2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMOGTVJSHJGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid, also known as ENA341296973, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 2-[(Cyclopropylmethyl)(methyl)amino]isonicotinic acid
- CAS Number: 1184801-79-3
- Molecular Formula: C11H14N2O2
- Molecular Weight: 206.24 g/mol
- Purity: ≥ 95%
The compound features a pyridine ring substituted with a carboxylic acid and a cyclopropylmethyl group, which is crucial for its biological activity.
Pharmacological Profile
Research indicates that 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid exhibits various biological activities:
- Dopamine Receptor Activity:
- Neuroprotective Effects:
- Antimicrobial Activity:
Structure-Activity Relationships (SAR)
The structure of 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid allows for various modifications to enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased binding affinity to D3 receptors |
| Alteration of the cyclopropyl ring | Enhanced selectivity and reduced side effects |
These modifications are critical in optimizing the compound's pharmacological profile for therapeutic applications.
Study 1: D3 Receptor Agonism
A study published in Nature demonstrated that compounds structurally similar to 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid significantly activate the D3 receptor while minimizing interaction with the D2 receptor. This selectivity is essential for developing treatments for conditions like schizophrenia and Parkinson's disease .
Study 2: Neuroprotection
Another research article highlighted the neuroprotective effects of this compound on induced pluripotent stem cell-derived dopaminergic neurons. The findings suggest that it could mitigate neurodegeneration associated with Parkinson's disease, providing a promising avenue for further research into neuroprotective agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Cyclopropane vs.
- Positional Methyl Substitution: The 6-methyl group in 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid may hinder rotational freedom or influence binding pocket interactions in biological targets.
- Polar Functional Groups : The sulfonyl-containing analog exhibits higher polarity, which could improve aqueous solubility but reduce membrane permeability compared to the target compound.
Pharmacological and Industrial Relevance
- Target Compound: The cyclopropylmethyl group is known to enhance metabolic stability in drug candidates by resisting oxidative degradation . This feature is advantageous in optimizing pharmacokinetics.
- LY2409881 Hydrochloride : A structurally complex analog with demonstrated kinase inhibition activity. Its cyclopropylamide moiety and thiophene ring highlight the role of aromatic and amide groups in target engagement, contrasting with the target compound’s simpler substituents.
- Purity Considerations : Analogs like LY2409881 hydrochloride are available at ≥98% purity , suggesting rigorous synthesis protocols, whereas the target compound’s purity data is unspecified in the evidence.
Preparation Methods
Reductive Amination of Pyridine Derivatives
A common approach involves the reductive amination of 4-pyridinecarboxaldehyde or related intermediates with cyclopropylmethylamine and methylamine derivatives. This process is typically catalyzed by sodium borohydride or similar reducing agents in mixed solvent systems (e.g., THF/MeOH) under controlled temperature (0–60 °C).
- Example procedure :
- React 4-pyridinecarboxaldehyde with cyclopropylmethylamine and methylamine in THF/MeOH at 60 °C for 2 hours.
- Cool to 0 °C and add NaBH4 portionwise for reduction.
- Work-up involves aqueous quenching, extraction with ethyl acetate, drying, and purification by column chromatography.
This method affords the desired amino-substituted pyridine intermediate with moderate to good yields (typically 50–80%) and high stereochemical control when chiral centers are present.
Carboxylation of Aminopyridine Intermediates
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of aniline | Troc-Cl, base | >90 | Protects amino group |
| 2 | Reductive amination | Cyclopropanecarbaldehyde, NaBH4, THF/MeOH, 60 °C | 70–80 | Introduces cyclopropylmethylamine moiety |
| 3 | Boc protection | Boc2O, room temperature | 85–90 | Protects cyclopropylamine group |
| 4 | Deprotection | 4 M HCl in CPME or EtOAc, room temperature | >75 | Removes protective groups |
| 5 | Carboxylation/hydrolysis | Pd or Cu catalysis, CO source, saponification | 60–85 | Introduces 4-carboxylic acid group |
Mechanistic Insights and Catalysis
- Copper-catalyzed cascade reactions have been reported for related pyridine-4-carboxylic acid derivatives, involving Ullmann-type C–C coupling and intramolecular condensation to form carboxylated heterocycles.
- Reductive amination proceeds via imine intermediate formation followed by hydride transfer from NaBH4, favoring selective amine substitution.
- Protective group chemistry is crucial to avoid side reactions, especially when multiple amine functionalities are present.
Research Findings and Optimization
- The use of mixed solvents such as THF/MeOH enhances solubility and reaction rates during reductive amination steps.
- Temperature control (0 °C to 60 °C) is critical to balance reaction kinetics and selectivity.
- Acidic deprotection at room temperature provides high yields without decomposition.
- Column chromatography purification using silica gel with petroleum ether/ethyl acetate mixtures (3:2) is effective for isolating pure products.
- Optical resolution via chiral HPLC is possible for intermediates bearing stereocenters.
Summary Table of Key Literature Data
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid?
The synthesis efficiency depends on reaction conditions such as solvent choice, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions involving cyclopropylmethylamine and methylamine derivatives. Temperature control (e.g., reflux at 80–120°C) is critical to avoid side reactions like ring-opening of the cyclopropyl group. Yield optimization also requires purification via column chromatography or recrystallization, validated by spectroscopic methods (e.g., NMR, IR) to confirm structural integrity .
Q. How is the structural integrity of 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid verified in experimental settings?
Structural confirmation involves:
- NMR spectroscopy : and NMR to assign proton environments (e.g., cyclopropyl CH at δ 0.5–1.5 ppm) and carbonyl carbons (δ ~170 ppm).
- IR spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm) and pyridine ring (C=N at ~1600 cm).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) aligned with the molecular formula (CHNO) .
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as:
- A scaffold for designing enzyme inhibitors (e.g., kinases, proteases) due to its pyridine-carboxylic acid core.
- A ligand in metal-organic frameworks (MOFs) for catalytic studies.
- A precursor for derivatives with enhanced pharmacokinetic properties (e.g., ester prodrugs) .
Advanced Research Questions
Q. How do structural modifications of the cyclopropylmethyl group affect the compound’s biological activity?
Replacing cyclopropylmethyl with larger substituents (e.g., cyclobutylmethyl) increases steric hindrance, potentially reducing binding affinity to flat active sites (e.g., ATP-binding pockets). Conversely, smaller groups (e.g., methyl) may enhance solubility but reduce target specificity. Quantitative structure-activity relationship (QSAR) studies using logP and polar surface area (PSA) calculations can predict these effects .
Q. What experimental methods are used to analyze interactions between this compound and biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) and dissociation constants (K).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonds between the carboxylic acid and catalytic residues) .
Q. How can computational modeling predict the compound’s binding affinity to novel targets?
- Molecular docking (e.g., AutoDock Vina) identifies favorable binding poses in target pockets.
- Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding).
- Free energy perturbation (FEP) calculates binding energy differences between analogs .
Q. How should researchers address contradictions in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or cell lines. To resolve discrepancies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
